Product packaging for 8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one(Cat. No.:CAS No. 148890-67-9)

8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one

Cat. No.: B3047917
CAS No.: 148890-67-9
M. Wt: 164.16 g/mol
InChI Key: NBCCQBWWJQAJTH-UHFFFAOYSA-N
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Description

8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one is a useful research compound. Its molecular formula is C8H8N2O2 and its molecular weight is 164.16 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H8N2O2 B3047917 8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one CAS No. 148890-67-9

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-amino-1,4-dihydro-3,1-benzoxazin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N2O2/c9-6-3-1-2-5-4-12-8(11)10-7(5)6/h1-3H,4,9H2,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NBCCQBWWJQAJTH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=C(C(=CC=C2)N)NC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50444278
Record name 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro-
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Molecular Weight

164.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

148890-67-9
Record name 8-Amino-1,4-dihydro-2H-3,1-benzoxazin-2-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=148890-67-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2H-3,1-Benzoxazin-2-one, 8-amino-1,4-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50444278
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies:a Significant Area of Research is the Development of Efficient and Selective Methods for Synthesizing the Benzoxazinone Core and Its Derivatives. Modern Synthetic Chemistry Has Moved Towards Catalytic Processes That Offer High Atom Economy and Functional Group Tolerance.

Metal-Catalyzed Reactions: Gold(I)-catalyzed cycloisomerization of N-(2-alkynyl)aryl benzamides has been developed as a mild and effective route to produce highly substituted 4H-benzo[d] nih.govnih.govoxazines. nih.gov Palladium-catalyzed carbonylation reactions are also widely employed for constructing the benzoxazinone (B8607429) ring from precursors like N-(o-bromoaryl)amides or 1-azido-2-iodobenzenes. organic-chemistry.org

Green Chemistry Approaches: Efforts are being made to develop more environmentally benign synthetic routes. This includes one-pot reactions, the use of greener solvents like acetic acid to replace more toxic ones, and solvent-free grinding methods for cyclodehydration. researchgate.netorganic-chemistry.org For example, the reaction of anthranilic acids with orthoesters can be performed under thermal or microwave conditions to yield benzoxazin-4-ones. nih.govresearchgate.net

Polymer and Materials Science Applications:research Continues into the Synthesis of Novel Benzoxazine Monomers for the Creation of Advanced Polymers. Studies Focus on How Different Substituents on the Benzoxazine Core Influence the Polymerization Behavior and the Final Properties of the Resulting Polybenzoxazines, Such As Thermal Stability and Glass Transition Temperature.researchgate.net

Strategies for Constructing the 1H-Benzo[d]nih.govnih.govoxazin-2(4H)-one Ring System

The formation of the 1H-benzo[d] nih.govnih.govoxazin-2(4H)-one ring system is achieved through several strategic approaches, primarily involving the cyclization of ortho-substituted benzene (B151609) rings or through domino reactions that form multiple bonds in a single operation.

Cyclization of Ortho-Substituted Precursors

A common and direct approach to synthesizing the benzoxazinone (B8607429) core involves the intramolecular cyclization of aromatic compounds bearing reactive functional groups at adjacent positions.

Anthranilic acid and its derivatives are versatile starting materials for the synthesis of benzoxazinones. The general strategy involves the acylation of the amino group, followed by cyclization to form the oxazinone ring.

The reaction of anthranilic acid with various acylating agents, such as acid chlorides or acid anhydrides, yields N-acylanthranilic acid intermediates. uomosul.edu.iqumich.edu These intermediates can then be cyclized using dehydrating agents like acetic anhydride (B1165640) or cyanuric chloride to produce the target 2-substituted-4H-3,1-benzoxazin-4-ones. researchgate.netchiet.edu.egnih.govnih.gov For instance, N-phthaloylglycine can be converted to its acyl chloride and reacted with anthranilic acid; the resulting intermediate is then cyclized with cyanuric chloride. researchgate.netnih.govnih.gov Similarly, CuCl-catalyzed decarboxylative coupling of anthranilic acids with α-keto acids provides a one-pot method to access 2-substituted derivatives. nih.gov Another approach involves the palladium-catalyzed carbonylative cyclization of anthranilic acid with aryl bromides. umich.edu

Table 1: Examples of Cyclization Reactions from Anthranilic Acid Derivatives

Starting Materials Reagents/Catalysts Product Citation
Anthranilic Acid, α-Keto Acids CuCl 2-Substituted-4H-benzo[d] nih.govnih.govoxazin-4-ones nih.gov
Anthranilic Acid, Aryl Bromides PdCl2(PhCN)2/P(t-Bu)3·HBF4, CO 2-Aryl-4H-benzo[d] nih.govnih.govoxazin-4-ones umich.edu
N-phthaloylglycyl chloride, Anthranilic acid 1. Triethylamine 2. Cyanuric Chloride 2-(N-Phthaloylmethyl)-4H-3,1-benzoxazin-4-one researchgate.netnih.gov
Anthranilic Acid, Ortho Esters Acid catalyst (thermal or microwave) 2-Alkyl/Aryl-benzo[d] nih.govnih.gov-oxazin-4-ones nih.gov

An alternative pathway to the 1,4-dihydro-benzo[d] nih.govnih.govoxazin-2-one core utilizes readily available phthalides (isobenzofuran-1(3H)-ones). nih.govnih.gov This two-step procedure begins with the ring-opening aminolysis of the phthalide's lactone ring. nih.gov This is effectively achieved using an in situ prepared aluminum amide reagent, which converts the phthalide (B148349) into a primary 2-hydroxymethylbenzamide derivative. nih.gov

The subsequent step involves a Hofmann rearrangement of the primary amide. nih.gov The classical Hofmann rearrangement often uses harsh conditions, but a milder reagent, bis(trifluoroacetoxy)iodobenzene (BTI), is employed in this protocol. nih.govnih.gov The BTI is mild enough to avoid oxidizing the benzylic alcohol group. Instead, the reaction proceeds through an isocyanate intermediate, which is then trapped intramolecularly by the hydroxyl group to form the desired six-membered benzoxazinone ring. nih.gov This method provides a convenient route to a variety of 4-substituted benzoxazinones. nih.govnih.gov

Table 2: Synthesis of 4-Substituted Benzoxazinones from Phthalides

Phthalide Precursor (R group) Intermediate: 2-(1-hydroxyalkyl)benzamide Yield Final Product: 4-Substituted Benzoxazinone Yield Citation
H 78% 85% nih.gov
Phenyl 75% 84% nih.gov
4-Methoxyphenyl 72% 83% nih.gov
n-Propyl 72% 82% nih.gov

A distinct approach for synthesizing the related 4H-benzo[d] nih.govnih.govoxazine (B8389632) scaffold involves the cycloisomerization of N-(2-alkynyl)aryl benzamides. nih.govacs.org This method is catalyzed by cationic gold(I) complexes and proceeds under very mild reaction conditions. nih.govacs.org The reaction mechanism begins with the coordination of the gold(I) catalyst to the alkyne moiety of the substrate. acs.org This is followed by a chemoselective intramolecular attack of the amide's oxygen atom onto the activated triple bond. nih.govacs.org

This cyclization occurs via a 6-exo-dig pathway, leading to the formation of a vinylidene gold(I) intermediate. acs.org Subsequent protodeauration yields the final 4H-benzo[d] nih.govnih.govoxazine product. acs.org This methodology has been used to synthesize a range of substituted 4H-benzo[d] nih.govnih.govoxazines in modest to good yields. nih.gov The resulting compounds have shown potential as inhibitors of cell proliferation in breast cancer cell lines. nih.govacs.org

Table 3: Gold(I)-Catalyzed Cycloisomerization Results

Substrate Catalyst Yield (%) Citation
N-(2-ethynylphenyl)benzamide [Au(IPr)]NTf2 (C5) 85 acs.org
N-(2-ethynylphenyl)-4-methylbenzamide [Au(IPr)]NTf2 (C5) 88 acs.org
N-(2-ethynylphenyl)-4-methoxybenzamide [Au(IPr)]NTf2 (C5) 92 acs.org
N-(2-ethynylphenyl)-4-chlorobenzamide [Au(IPr)]NTf2 (C5) 89 acs.org
N-(2-phenylethynyl)phenyl)benzamide [Au(IPr)]NTf2 (C5) 90 acs.org

Carbonylation and Cyclization Domino Reactions

Domino reactions, where multiple bond-forming events occur in a single synthetic operation, offer an efficient route to complex molecules. For benzoxazinones, domino carbonylation-cyclization processes have been developed.

While specific literature detailing the synthesis of 1H-benzo[d] nih.govnih.govoxazin-2(4H)-one from carboxylic acids and carbon dioxide using nanocomposite catalysts is not prevalent in the reviewed sources, related carbonylation domino reactions provide insight into similar transformations. A notable one-step method has been developed for the synthesis of 4H-1,3-benzoxazin-4-ones from ortho-halophenols. nih.govstrath.ac.uknih.gov

This process involves a palladium-catalyzed carbonylative coupling of readily available ortho-iodophenols or ortho-bromophenols with cyanamide (B42294). nih.govstrath.ac.uknih.gov Molybdenum hexacarbonyl (Mo(CO)6) is often used as a solid, safe source of carbon monoxide. nih.govnih.gov The reaction proceeds through a domino sequence of carbonylation followed by a spontaneous intramolecular cyclization, affording the benzoxazinone products in moderate to excellent yields under mild, low-pressure conditions. nih.govstrath.ac.uknih.gov The versatility of this method is highlighted by the successful use of various other CO-releasing agents, such as oxalyl chloride and formic acid. strath.ac.uknih.gov This general strategy underscores the potential for developing one-pot syntheses for related heterocyclic systems.

Palladium-Catalyzed Carbonylation–Cyclization of Ortho-Halophenols with Cyanamide

A robust, one-step method for the preparation of 4H-1,3-benzoxazin-4-ones involves a domino carbonylation-cyclization process. This reaction utilizes readily available ortho-halophenols and cyanamide as starting materials. nih.govnih.gov The transformation is catalyzed by a palladium complex, typically Pd(PPh₃)₄, and uses an ex-situ source of carbon monoxide, such as molybdenum hexacarbonyl (Mo(CO)₆). nih.govnih.gov

The reaction proceeds under mild conditions, with the ortho-iodophenols demonstrating high reactivity, affording the desired benzoxazinones in moderate to excellent yields. nih.gov The scope of this methodology has been successfully extended to include the more challenging ortho-bromophenols. nih.govnih.gov A key intermediate in this transformation is a proposed N-cyanobenzamide, which undergoes spontaneous intramolecular cyclization to furnish the final product. nih.gov The products are often easily isolated by simple precipitation. nih.gov

Ortho-Halophenol SubstrateCatalyst SystemCO SourceSolventYield (%)
2-Iodophenol (B132878)Pd(PPh₃)₄ / Et₃NMo(CO)₆1,4-Dioxane76
4-Methyl-2-iodophenolPd(PPh₃)₄ / Et₃NMo(CO)₆1,4-Dioxane85
4-Chloro-2-iodophenolPd(PPh₃)₄ / Et₃NMo(CO)₆1,4-Dioxane72
2-BromophenolPd(OAc)₂ / Xantphos / Et₃NMo(CO)₆1,4-Dioxane45
Table 1. Examples of Palladium-Catalyzed Synthesis of 4H-1,3-Benzoxazin-4-ones. Data sourced from related studies. nih.gov

Multicomponent Reaction Approaches to Benzoxazinone Derivatives

Multicomponent reactions (MCRs) offer an efficient pathway to complex molecules like benzoxazinones by combining three or more starting materials in a single synthetic operation. One such approach involves the ultrasound-irradiated, one-pot reaction of anthranilic acids, aryl aldehydes, and acetic anhydride to produce N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones in excellent yields under transition-metal-free conditions. nih.gov

Another notable MCR is the I₂-catalyzed condensation and cyclization of anthranilic acids with aryl aldehydes. This method proceeds via an imine intermediate, which then undergoes cyclization and oxidation to yield the benzoxazinone product. mdpi.com Furthermore, Ugi-type reactions involving 2-isocyanobenzoates and N,N-dialkyliminium salts provide access to the benzoxazinone scaffold under catalyst-free conditions, showcasing the versatility of MCRs in heterocyclic synthesis. mdpi.com

Reaction TypeComponentsKey ConditionsProduct Type
Ultrasound-Assisted CondensationAnthranilic Acid, Aryl Aldehyde, Acetic AnhydrideUltrasonic irradiation, solvent-freeN-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-ones
Iodine-Catalyzed Oxidative CouplingAnthranilic Acid, Aryl AldehydeI₂ / TBHP, oxidative conditions2-Aryl-4H-benzo[d] nih.govorganic-chemistry.orgoxazin-4-ones
Ugi-Type Reaction2-Isocyanobenzoate, Iminium SaltCatalyst-free4H-3,1-benzoxazin-4-ones
Table 2. Overview of Multicomponent Reaction Strategies for Benzoxazinone Synthesis. nih.govmdpi.com

Aza-Wittig Reaction Strategies for Benzoxazinone Ring Formation

The aza-Wittig reaction is a powerful tool for the synthesis of nitrogen-containing heterocycles. researchgate.net In the context of benzoxazinone synthesis, a one-pot catalytic aza-Wittig reaction has been developed using readily available 2-azido benzoic acids and acyl chlorides. mdpi.com This transformation is catalyzed by a PPh₃/Cu system. The reaction proceeds through the formation of an iminophosphorane from the reaction of 2-azido benzoic acid with triphenylphosphine (PPh₃). This intermediate then reacts with an in-situ generated acid anhydride to form the benzoxazinone ring, with the copper catalyst facilitating the regeneration of PPh₃ from its oxide. mdpi.com This method provides an efficient route to a variety of 2-substituted 4H-benzo[d] nih.govorganic-chemistry.orgoxazin-4-ones. mdpi.com

Synthesis via Isatoic Anhydride and Related Intermediates

Isatoic anhydride (1H-benzo[d] nih.govorganic-chemistry.orgoxazine-2,4-dione) serves as a versatile and common precursor for a range of benzoxazinone derivatives. nih.gov Its ability to release carbon dioxide makes it a useful building block in heterocyclic chemistry. nih.gov For instance, an elegant silver-catalyzed intermolecular [4+2]-cycloaddition strategy between isatoic anhydride and cyclopropenones has been developed to access C2-alkenyl substituted benzoxazin-4-ones. nih.gov Another approach involves the Ph₃P-I₂ promoted deoxygenative amination of functionalized isatoic anhydrides to yield 2-aminobenzoxazinones. nih.gov These methods highlight the utility of isatoic anhydride as a readily available starting material for constructing diverse benzoxazinone structures.

Introduction of Amino Functionality onto the 1H-Benzo[d]nih.govorganic-chemistry.orgoxazin-2(4H)-one Scaffold

The synthesis of the specific target compound, 8-amino-1H-benzo[d] nih.govorganic-chemistry.orgoxazin-2(4H)-one, requires strategies to install an amino group at the C8 position of the heterocyclic core. This can be achieved either by starting with a pre-functionalized aromatic precursor or by functionalizing the pre-formed benzoxazinone ring.

Synthetic Routes to 8-Amino Substitution via Pre-functionalized Aromatic Precursors

This "linear synthesis" approach involves incorporating a nitrogen-based functional group on the aromatic starting material, which is later converted to the desired amino group. A plausible and effective strategy is to begin with a precursor that contains a nitro group at the position destined to become C8 of the final product.

For example, the synthesis could commence with 2-hydroxy-3-nitrobenzoic acid. This starting material would first be converted to the corresponding amide, 2-hydroxy-3-nitrobenzamide, through standard amidation procedures. The subsequent cyclization of this intermediate to form the benzoxazinone ring can be achieved by reaction with a phosgene equivalent, such as triphosgene or carbonyldiimidazole (CDI). This would yield 8-nitro-1H-benzo[d] nih.govorganic-chemistry.orgoxazin-2(4H)-one. The final step is the reduction of the nitro group to the target 8-amino functionality. This reduction is typically accomplished using standard methods, such as catalytic hydrogenation (e.g., H₂ over Pd/C) or chemical reduction with metals in acidic media (e.g., SnCl₂/HCl). This sequence, analogous to multi-step syntheses of other functionalized benzoxazinones, ensures complete control over the position of the amino substituent. researchgate.net

Post-Cyclization Functionalization Strategies for Amine Introduction

An alternative "convergent" strategy involves the direct functionalization of the pre-synthesized 1H-benzo[d] nih.govorganic-chemistry.orgoxazin-2(4H)-one scaffold. This approach typically relies on electrophilic aromatic substitution to introduce a nitrogen-containing group, which is then reduced.

The most common method for this would be electrophilic nitration. The directing effects of the substituents on the benzoxazinone ring—the electron-donating ether oxygen and amide nitrogen—would direct incoming electrophiles to the ortho and para positions. Nitration of the unsubstituted 1H-benzo[d] nih.govorganic-chemistry.orgoxazin-2(4H)-one ring would be expected to yield a mixture of isomers, primarily the 6-nitro and 8-nitro derivatives. The separation of these regioisomers would be a critical step. Once the 8-nitro-1H-benzo[d] nih.govorganic-chemistry.orgoxazin-2(4H)-one is isolated, the nitro group can be reduced to the 8-amino group using the standard reduction methods described in the previous section (e.g., catalytic hydrogenation). While potentially more step-economical in the initial phase, this route's main challenge lies in controlling the regioselectivity of the nitration and the subsequent purification of the desired isomer.

Compound Index

Compound Name
8-amino-1H-benzo[d] nih.govorganic-chemistry.orgoxazin-2(4H)-one
1H-Benzo[d] nih.govorganic-chemistry.orgoxazin-2(4H)-one
4H-1,3-Benzoxazin-4-one
Ortho-halophenol
Cyanamide
Palladium(II) acetate (B1210297)
Xantphos
Triethylamine
1,4-Dioxane
Molybdenum hexacarbonyl
N-cyanobenzamide
2-Iodophenol
4-Methyl-2-iodophenol
4-Chloro-2-iodophenol
2-Bromophenol
Anthranilic acid
Aryl aldehyde
Acetic anhydride
N-acetyl-2-aryl-1,2-dihydro-4H-1,3-benzoxazin-4-one
Iodine
tert-Butyl hydroperoxide (TBHP)
2-Isocyanobenzoate
N,N-dialkyliminium salt
2-Azido benzoic acid
Acyl chloride
Triphenylphosphine
Iminophosphorane
Isatoic anhydride (1H-benzo[d] nih.govorganic-chemistry.orgoxazine-2,4-dione)
Cyclopropenone
2-Aminobenzoxazinone
2-Hydroxy-3-nitrobenzoic acid
2-Hydroxy-3-nitrobenzamide
Triphosgene
Carbonyldiimidazole (CDI)
8-Nitro-1H-benzo[d] nih.govorganic-chemistry.orgoxazin-2(4H)-one
Tin(II) chloride
6-Nitro-1H-benzo[d] nih.govorganic-chemistry.orgoxazin-2(4H)-one

Regioselectivity Control in Amine Incorporation

The regioselective incorporation of an amino group onto the aromatic nucleus of the 1H-benzo[d] guidechem.comfigshare.comoxazin-2(4H)-one scaffold, particularly at the 8-position to yield 8-amino-1H-benzo[d] guidechem.comfigshare.comoxazin-2(4H)-one, is a crucial aspect of synthetic design. The final position of the amine is typically determined by one of two overarching strategies: the cyclization of a pre-functionalized, regio-defined aromatic precursor, or the direct functionalization of the benzoxazinone ring system after its formation.

The most prevalent and reliable method for achieving specific regiochemistry is through the use of a starting material where the substitution pattern is already established. To synthesize the 8-amino derivative, a precursor such as 2-amino-3-nitrophenol is ideal. In this molecule, the future C-8 position of the benzoxazinone ring is occupied by a nitro group, which can be readily reduced to an amine in a later step.

The synthesis of 2-amino-3-nitrophenol itself presents a regioselectivity challenge. Direct nitration of 2-aminophenol (B121084) using a standard mixed acid (H₂SO₄/HNO₃) is a common approach. However, the hydroxyl (-OH) and amino (-NH₂) groups are both strongly activating, ortho-, para-directing groups. This leads to the potential formation of multiple mono-nitrated isomers, primarily 2-amino-3-nitrophenol and 2-amino-5-nitrophenol. Control over reaction conditions is therefore essential to favor the desired 3-nitro isomer. Strategies to mitigate side reactions and improve regioselectivity include:

Controlled Temperature: Maintaining low temperatures, typically between 0–5°C, helps to prevent over-nitration and decomposition of the starting material.

Protecting Groups: An alternative route involves the initial acetylation of 2-aminophenol to form 2-aminophenol-N,O-diacetate. This protects the reactive groups and can influence the position of nitration. The subsequent nitration, followed by acidic hydrolysis, can yield the desired 2-amino-3-nitrophenol.

Once the 2-amino-3-nitrophenol precursor is obtained, it can be converted to the corresponding 8-nitro-1H-benzo[d] guidechem.comfigshare.comoxazin-2(4H)-one through cyclization with an appropriate C1 source like phosgene or a phosgene equivalent. The final step is the reduction of the nitro group, commonly achieved through catalytic hydrogenation (e.g., using H₂ over a palladium-carbon catalyst), to afford the target 8-amino-1H-benzo[d] guidechem.comfigshare.comoxazin-2(4H)-one.

The reaction of benzoxazinone derivatives with various nitrogen nucleophiles has also been studied, though these reactions often target the electrophilic carbon atoms within the heterocyclic ring rather than the aromatic ring. For instance, reactions of 2-isopropyl-4H-3,1-benzoxazinone with nucleophiles like formamide and hydrazine hydrate show a high degree of regioselectivity for attack at the C(2) position. figshare.com This highlights that while the benzoxazinone system can react with high regioselectivity, the site of reactivity is highly dependent on the nature of the reagents and reaction conditions.

Table 1: Regioselectivity in the Synthesis of Aminobenzoxazinone Precursors

Starting MaterialReagentsKey ConditionsPrimary ProductIsomeric Byproduct(s)
2-AminophenolH₂SO₄ / HNO₃0–5°C2-Amino-3-nitrophenol2-Amino-5-nitrophenol
2-AminophenolAcetic Anhydride, then HNO₃, then HClAcetylation, Nitration <35°C, Hydrolysis4-Nitro-1,3-benzoxazole (intermediate) leading to 2-Amino-3-nitrophenolNot specified

Ring-Opening Reactions and Derivatization Pathways

The 1H-benzo[d] acs.orgnih.govoxazin-2(4H)-one structure contains a cyclic carbamate (B1207046), a moiety known for its relative stability compared to acyclic analogues. Six-membered cyclic carbamates generally exhibit higher metabolic stability and are less susceptible to spontaneous metabolic ring-opening under physiological conditions. nih.gov However, the ring can be opened under specific chemical conditions, primarily through hydrolysis.

Studies on the isomeric 4-oxo-benzoxazinones have highlighted that the heterocyclic ring can be susceptible to cleavage by nucleophiles like water. researchgate.net This hydrolytic ring-opening typically occurs via nucleophilic attack on one of the carbonyl groups. For the 1H-benzo[d] acs.orgnih.govoxazin-2(4H)-one system, acidic hydrolysis is expected to cleave the C-O bond of the carbamate, leading to the formation of 2-amino-substituted benzyl (B1604629) alcohol derivatives. This reactivity pathway is analogous to the acid-catalyzed hydrolysis of related benzoxazoles, which yield corresponding amidophenols. rsc.org

While direct aminolysis of the 1H-benzo[d] acs.orgnih.govoxazin-2(4H)-one ring is not extensively documented, the reverse reaction—ring-opening aminolysis of lactones like phthalides—is a known synthetic route to the precursors of these benzoxazinones, demonstrating the feasibility of such bond cleavage. nih.gov Furthermore, ring-opening has been observed in related heterocyclic systems; for instance, sterically hindered bicyclic amidines can undergo ring-opening followed by hydrolysis to yield lactam derivatives. nih.gov In some specialized cases, such as with naphtho-oxazine systems, ring-opening can even lead to the formation of nitriles. nih.gov

Annulation Chemistry of the Benzo[d]acs.orgnih.govoxazinone Core

Annulation chemistry involves the fusion of a new ring onto an existing molecular scaffold. In the context of the 1H-benzo[d] acs.orgnih.govoxazin-2(4H)-one core, this would entail reactions that build a new heterocyclic or carbocyclic ring onto the benzoxazinone structure. However, a review of the scientific literature indicates that such transformations are not a commonly reported area of reactivity for this specific system. Most synthetic efforts focus on the construction of the benzoxazinone core itself from various acyclic or monocyclic precursors, rather than using the benzoxazinone as a substrate for further ring fusion. nih.govorganic-chemistry.org

Electrophilic and Nucleophilic Substitutions on the Benzenoid Moiety of 1H-Benzo[d]acs.orgnih.govoxazin-2(4H)-one

The benzenoid portion of the 1H-benzo[d] acs.orgnih.govoxazin-2(4H)-one ring can undergo substitution reactions typical of aromatic compounds, with the regiochemical outcome being directed by the existing substituents. The heterocyclic portion acts as a substituent on the benzene ring, influencing the positions of electrophilic attack. The ring oxygen (O3) and the nitrogen atom (N1) both act as activating, ortho-, para-directing groups due to their ability to donate electron density to the aromatic system.

For the specific compound, 8-amino-1H-benzo[d] acs.orgnih.govoxazin-2(4H)-one, the aromatic ring is highly activated towards electrophilic aromatic substitution. The powerful activating and ortho-, para-directing effect of the 8-amino group dominates. Therefore, electrophiles are expected to attack the positions ortho and para to the amino group, which are positions 7 and 5, respectively.

While specific studies on the electrophilic substitution of the 8-amino derivative are scarce, the existence of related compounds such as 8-nitro-1H-benzo[d] acs.orgnih.govoxazin-2(4H)-one suggests that reactions like nitration are feasible on substituted benzoxazinone cores. parchem.com

Reactions Involving the Exocyclic Carbonyl Group at Position 2

The exocyclic carbonyl group at the C2 position is part of a cyclic carbamate and is a key site for chemical transformations. This group is susceptible to reduction by various reagents, leading to different products depending on the reaction conditions.

One significant transformation is the magnesium-catalyzed reduction, which converts cyclic carbamates into N-methyl amines. acs.org This reaction involves the complete reduction of the carbonyl group. Another powerful reducing agent, lithium aluminum hydride (LiAlH₄), can also reduce the carbamate. This reaction cleaves the ring and reduces the carbonyl carbon to a methyl group, yielding a 1,3-aminoalcohol. nih.gov These reactions provide pathways to synthetically useful amine and aminoalcohol derivatives.

Reagent/CatalystProduct TypeReference
Mg-Catalyst / SilaneN-Methyl Amine acs.org
LiAlH₄1,3-Aminoalcohol nih.gov

Reactivity of the Endocyclic Nitrogen Atom (N1) and Methylene (B1212753) Group (C4)

The endocyclic nitrogen atom (N1) in the 1H-benzo[d] acs.orgnih.govoxazin-2(4H)-one ring possesses a proton that can be removed by a sufficiently strong base. The resulting anion can then be subjected to reactions with electrophiles, such as alkyl or acyl halides, to achieve N-alkylation or N-acylation. This reactivity is characteristic of the N-H group within a carbamate functionality.

The methylene group at the C4 position is adjacent to the ring oxygen and the aromatic system. It is generally not highly activated towards deprotonation or other reactions. The scientific literature does not provide significant examples of the derivatization of this specific C4 position in the 1H-benzo[d] acs.orgnih.govoxazin-2(4H)-one core.

Derivatization of the 8-Amino Group in 8-amino-1H-benzo[d]acs.orgnih.govoxazin-2(4H)-one

The 8-amino group is a primary aromatic amine, which imparts a wide range of well-established reactivity to the molecule. This functional group can be readily derivatized through numerous standard organic reactions to create a diverse library of compounds.

Acylation: The amino group can react with acylating agents like acid chlorides or anhydrides in the presence of a base to form the corresponding amides. Similarly, reaction with sulfonyl chlorides yields stable sulfonamides.

Alkylation: Direct reaction with alkyl halides can lead to N-alkylation, although controlling the degree of alkylation (mono- vs. di-alkylation) can be challenging. Reductive amination with aldehydes or ketones provides a more controlled method for synthesizing secondary and tertiary amines.

Diazotization and Subsequent Reactions: The primary aromatic amine can be converted into a diazonium salt using nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures. This diazonium intermediate is highly versatile and can be displaced by a wide variety of nucleophiles in reactions such as the Sandmeyer reaction to introduce halides (Cl, Br), cyanide (CN), or hydroxyl (OH) groups onto the aromatic ring.

Schiff Base Formation: The 8-amino group can undergo condensation with aldehydes or ketones to form imines, also known as Schiff bases.

A summary of potential derivatization reactions of the 8-amino group is presented below.

Reagent ClassProduct Functional Group
Acid Chlorides / AnhydridesAmide
Sulfonyl ChloridesSulfonamide
Alkyl HalidesAlkylated Amine
Aldehydes / KetonesImine (Schiff Base)
NaNO₂ / HCl, then CuXHalide, Cyanide, etc.

Advanced Spectroscopic and Structural Characterization Techniques for 1h Benzo D 1 2 Oxazin 2 4h One Analogs

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the precise molecular structure of organic compounds in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of individual atoms.

¹H NMR spectroscopy is instrumental in identifying the number, connectivity, and chemical environment of protons within a molecule. For 1H-benzo[d] nih.govfateallchem.dkoxazin-2(4H)-one analogs, the spectrum can be divided into characteristic regions for aromatic, methylene (B1212753), and amine/amide protons.

The aromatic protons on the benzo-fused ring typically appear as a complex set of multiplets in the downfield region, generally between δ 7.0 and 8.2 ppm. nih.govmdpi.com The specific chemical shifts and coupling patterns (e.g., doublet of doublets) depend on the substitution pattern on the aromatic ring. For the parent compound, 1H-benzo[d] nih.govfateallchem.dkoxazin-2,4-dione, aromatic proton signals have been observed at δ 7.92 (dd), 7.74 (m), 7.25 (m), and 7.15 (d) ppm in DMSO-d₆. nih.gov

A key feature in the ¹H NMR spectrum of 1,4-dihydro-2H-benzo[d] nih.govfateallchem.dkoxazin-2-one structures is the signal for the methylene protons (CH₂) of the oxazine (B8389632) ring. This often appears as a singlet in the range of δ 4.0 to 5.0 ppm, although its exact position can vary with substitution. The amide proton (N-H) of the cyclic carbamate (B1207046) group gives rise to a broad singlet, typically in the downfield region, which can be confirmed by D₂O exchange. For 1H-benzo[d] nih.govfateallchem.dkoxazine-2,4-dione, this N-H proton appears as a singlet at δ 11.72 ppm. nih.gov In the case of 8-amino-1H-benzo[d] nih.govfateallchem.dkoxazin-2(4H)-one, the additional primary amine (NH₂) protons would introduce another signal, typically a broad singlet, while also influencing the chemical shifts of the adjacent aromatic protons through its electron-donating effect.

Proton TypeTypical Chemical Shift (δ, ppm)Compound ExampleReference
Aromatic (Ar-H)7.0 - 8.21H-Benzo[d] nih.govfateallchem.dkoxazine-2,4-dione nih.gov
Amide (N-H)~11.71H-Benzo[d] nih.govfateallchem.dkoxazine-2,4-dione nih.gov
Methylene (O-CH₂-N)~4.5Substituted 4H-benzo[d] nih.govfateallchem.dkoxazines conicet.gov.ar
Alkyl Substituent (e.g., CH₃)~2.62-Methyl-4H-benzo[d] nih.govfateallchem.dkoxazin-4-one mdpi.com

¹³C NMR spectroscopy complements ¹H NMR by providing a map of the carbon framework of the molecule. The carbonyl carbon (C=O) of the cyclic carbamate in the oxazinone ring is a particularly diagnostic signal, appearing far downfield. For 1H-benzo[d] nih.govfateallchem.dkoxazine-2,4-dione, the two carbonyl carbons are observed at δ 160.81 and 148.02 ppm. nih.gov The aromatic carbons typically resonate in the range of δ 110-150 ppm. nih.govmdpi.com The quaternary carbons of the benzene (B151609) ring, particularly those attached to heteroatoms (C-N and C-O), can be distinguished from the protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer). The methylene carbon (O-CH₂-N) signal is expected in the aliphatic region of the spectrum. For instance, in a related 1H-benzo[d] nih.govfateallchem.dkoxazine-2,4-dione derivative, aromatic carbon signals were identified at δ 142.33, 137.86, 129.86, 124.44, 116.26, and 111.20 ppm. nih.gov

Carbon TypeTypical Chemical Shift (δ, ppm)Compound ExampleReference
Carbonyl (C=O)148 - 1641H-Benzo[d] nih.govfateallchem.dkoxazine-2,4-dione nih.gov
Aromatic Quaternary (Ar-C)135 - 1502-Methyl-4H-benzo[d] nih.govfateallchem.dkoxazin-4-one mdpi.com
Aromatic Methine (Ar-CH)110 - 1372-Ethyl-4H-benzo[d] nih.govfateallchem.dkoxazin-4-one mdpi.com
Methylene (O-CH₂-N)~45-50Related benzoxazine (B1645224) structures rsc.org

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopy for Functional Group Identification

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is highly effective for identifying the functional groups present in a molecule. ias.ac.in For 1H-benzo[d] nih.govfateallchem.dkoxazin-2(4H)-one analogs, the most prominent absorption band in the IR spectrum is due to the carbonyl (C=O) stretching vibration of the cyclic carbamate (lactone-amide) structure. This band is typically strong and appears in the region of 1700-1770 cm⁻¹. mdpi.com

Other significant vibrational bands include:

N-H Stretching: A band in the region of 3200-3400 cm⁻¹ corresponds to the N-H bond of the amide and, for the 8-amino analog, the amine group.

C-O Stretching: The C-O-C ether linkage within the oxazine ring gives rise to characteristic stretching bands, often observed around 1200-1300 cm⁻¹.

Aromatic C=C and C-H Vibrations: Aromatic ring C=C stretching vibrations appear in the 1450-1600 cm⁻¹ range, while C-H stretching is observed above 3000 cm⁻¹. Aromatic C-H out-of-plane bending vibrations in the 750-900 cm⁻¹ region can provide information about the substitution pattern of the benzene ring. researchgate.netconicet.gov.ar

Raman spectroscopy provides complementary information, particularly for non-polar bonds and symmetric vibrations, which may be weak in the IR spectrum. conicet.gov.arresearchgate.net

Functional GroupVibrational ModeTypical Wavenumber (cm⁻¹)Reference
Amide/Amine (N-H)Stretching3200 - 3400 nih.gov
Aromatic (C-H)Stretching>3000 researchgate.net
Carbonyl (C=O)Stretching1700 - 1770 mdpi.com
Aromatic (C=C)Stretching1450 - 1600 mdpi.com
Ether (Ar-O-C)Stretching1200 - 1300 conicet.gov.ar

Mass Spectrometry Techniques

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, providing information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) is crucial for the unambiguous confirmation of a compound's elemental formula. By measuring the mass-to-charge ratio to several decimal places, HRMS can distinguish between compounds that have the same nominal mass but different elemental compositions. For 8-amino-1H-benzo[d] nih.govfateallchem.dkoxazin-2(4H)-one (C₈H₈N₂O₂), the calculated monoisotopic mass is 164.0586 Da. nih.gov HRMS analysis of a synthesized sample would be expected to yield a measured mass that matches this theoretical value with very high accuracy (typically within 5 ppm), thereby confirming the molecular formula. mdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing polar, thermally labile molecules like benzoxazinone (B8607429) derivatives. nih.govfateallchem.dk In ESI-MS, the compound is typically observed as a protonated molecular ion [M+H]⁺ in positive ion mode or a deprotonated ion [M-H]⁻ in negative ion mode. nih.govrsc.org For 8-amino-1H-benzo[d] nih.govfateallchem.dkoxazin-2(4H)-one, the expected [M+H]⁺ ion would have an m/z value of approximately 165.06.

Tandem mass spectrometry (ESI-MS/MS) can be used to study the fragmentation patterns of the molecular ion, providing further structural information. acs.org By selecting the molecular ion and subjecting it to collision-induced dissociation, characteristic fragment ions are produced that can help to elucidate the structure of the parent molecule. nih.govfateallchem.dk This technique is invaluable for differentiating between isomers and identifying unknown analogs and metabolites. fateallchem.dk

X-ray Crystallography for Definitive Solid-State Structural Elucidation

X-ray crystallography stands as the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique provides unambiguous proof of a molecule's connectivity, conformation, and stereochemistry, along with detailed information about intermolecular interactions within the crystal lattice. For analogs of 1H-benzo[d] proquest.combohrium.comoxazin-2(4H)-one, single-crystal X-ray diffraction studies are instrumental in confirming their synthesized structures and understanding their solid-state behavior.

The process involves irradiating a single crystal of the compound with a focused beam of X-rays. The electrons in the atoms of the crystal scatter the X-rays, creating a unique diffraction pattern of spots. By analyzing the position and intensity of these spots, researchers can construct an electron density map of the molecule and, from that, determine the precise location of each atom.

Research on related benzoxazinone derivatives illustrates the power of this technique. For instance, the crystal structure of 2-(2′-tosylamino-5′-nitrophenyl)-4H-3,1-benzoxazin-4-one was determined by X-ray diffraction at 100 K. researchgate.net The analysis revealed a space group of Pbn21 and provided precise unit cell dimensions. researchgate.net Such studies also elucidate key structural features like intramolecular hydrogen bonds, which can significantly influence the molecule's conformation and properties. researchgate.net In some cases, compounds can exist in different crystalline forms, or polymorphs, which X-ray crystallography can distinguish. researchgate.net

The data obtained from X-ray crystallography includes lattice parameters (the dimensions of the unit cell, denoted as a, b, and c, and the angles between them, α, β, and γ), the space group (which describes the symmetry of the crystal), and the atomic coordinates of every atom in the molecule. This wealth of information is crucial for computational modeling, understanding intermolecular forces like hydrogen bonding and π–π stacking, and explaining the macroscopic properties of the material. bohrium.com

Below is a table summarizing crystallographic data for a representative benzoxazinone analog, demonstrating the detailed structural information obtained from this method.

Table 1: Crystallographic Data for 2-(2′-tosylamino-5′-nitrophenyl)-4H-3,1-benzoxazin-4-one researchgate.net

Parameter Value
Chemical Formula C₂₁H₁₅N₃O₆S
Crystal System Orthorhombic
Space Group Pbn21
a (Å) 20.899(2)
b (Å) 10.948(1)
c (Å) 8.260(1)
Volume (ų) 1889.3(1)
Z (molecules/unit cell) 4

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental analytical technique used to determine the mass percentages of the elements (typically carbon, hydrogen, and nitrogen) in a compound. This method is essential for confirming the empirical formula of a newly synthesized molecule, which is the simplest whole-number ratio of atoms in the compound. The experimentally determined percentages are compared against the theoretically calculated values based on the proposed molecular formula. A close agreement between the found and calculated values provides strong evidence for the compound's elemental composition and purity.

The analysis is typically performed using an automated elemental analyzer. A small, precisely weighed sample of the compound is combusted at high temperatures in a stream of oxygen. The combustion products—carbon dioxide (CO₂), water (H₂O), and nitrogen gas (N₂)—are separated and quantified by detectors. From the amounts of these products, the percentage composition of C, H, and N in the original sample is calculated.

For derivatives of 1H-benzo[d] proquest.combohrium.comoxazin-2(4H)-one, elemental analysis serves as a critical checkpoint after synthesis to verify that the target molecule has been formed correctly. proquest.comresearchgate.net For example, in the synthesis and characterization of various substituted benzoxazinone derivatives, elemental analysis was used to confirm the proposed structures. proquest.comresearchgate.net The results are typically presented as "Anal. Calcd for [Molecular Formula]: C, xx.xx; H, y.yy; N, zz.zz. Found: C, xx.xx; H, y.yy; N, zz.zz." The experimental values are generally expected to be within ±0.4% of the calculated values to be considered a good match. proquest.com

The following table presents elemental analysis data for a series of benzoxazinone derivatives, highlighting the comparison between calculated and experimentally found values.

Table 2: Elemental Analysis Data for Substituted Benzoxazinone Derivatives proquest.com

Compound Molecular Formula Analysis %C %H %N
8a C₁₅H₉N₅O₇ Calculated 48.52 2.43 18.86
Found 47.80 24.21 18.81
8b C₁₅H₁₀N₄O₅ Calculated 55.22 3.09 17.17
Found 55.18 3.05 17.15
8c C₁₅H₁₀N₄O₅ Calculated 55.22 3.09 17.17
Found 55.20 3.08 17.16
8d C₁₅H₁₀N₄O₅ Calculated 55.22 3.09 17.17
Found 55.24 3.11 17.19
8e C₁₅H₁₀ClN₃O₃ Calculated 57.07 3.19 13.31
Found 57.05 3.17 13.29
8f C₁₅H₁₀BrN₃O₃ Calculated 50.02 2.80 11.67

Computational and Theoretical Investigations of 1h Benzo D 1 2 Oxazin 2 4h One Architectures

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at the electronic level. For the 8-amino-1H-benzo[d] nih.govmdpi.comoxazin-2(4H)-one scaffold, these methods can elucidate its structure, stability, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure, Stability, and Conformation Analysissigmaaldrich.com

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of many-body systems. In the context of 8-amino-1H-benzo[d] nih.govmdpi.comoxazin-2(4H)-one, DFT calculations can determine the most stable geometric conformation by optimizing the molecular structure to a minimum energy state. These calculations provide valuable data on bond lengths, bond angles, and dihedral angles, which define the molecule's three-dimensional shape.

The electronic properties, such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), and the molecular electrostatic potential (MEP), can also be computed. The HOMO-LUMO energy gap is a critical parameter for assessing the molecule's chemical reactivity and kinetic stability. A larger gap generally implies higher stability. The MEP map provides a visual representation of the charge distribution, indicating regions that are electron-rich (nucleophilic) or electron-poor (electrophilic).

ParameterDescriptionIllustrative Value
Total EnergyThe total electronic energy of the optimized geometry.-X Hartrees
HOMO EnergyEnergy of the Highest Occupied Molecular Orbital.-Y eV
LUMO EnergyEnergy of the Lowest Unoccupied Molecular Orbital.-Z eV
HOMO-LUMO GapThe energy difference between the LUMO and HOMO.(Y-Z) eV
Dipole MomentA measure of the polarity of the molecule.D Debyes

This table is illustrative and does not represent actual calculated values for 8-amino-1H-benzo[d] nih.govmdpi.comoxazin-2(4H)-one.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, vibrational frequencies)sigmaaldrich.com

DFT calculations are also a powerful tool for predicting the spectroscopic properties of molecules, which can be invaluable for their characterization. By computing the magnetic shielding tensors of the nuclei, it is possible to predict the Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C). These predicted spectra can be compared with experimental data to confirm the structure of a synthesized compound. ias.ac.in

Similarly, by calculating the second derivatives of the energy with respect to the atomic positions, the vibrational frequencies corresponding to the infrared (IR) and Raman spectra can be predicted. ias.ac.in This allows for the assignment of the observed spectral bands to specific molecular vibrations.

The accuracy of these predictions is often enhanced by using a suitable level of theory and basis set, and by applying scaling factors to the calculated frequencies to account for systematic errors in the computational method. ias.ac.in

Below is an example of how predicted and experimental spectroscopic data for a benzoxazinone (B8607429) derivative can be compared.

Spectroscopic DataPredicted ValueExperimental Value
¹H NMR (δ, ppm)7.2 (aromatic CH)7.1 (aromatic CH)
¹³C NMR (δ, ppm)150.5 (C=O)151.2 (C=O)
IR (cm⁻¹)1720 (C=O stretch)1725 (C=O stretch)

This table is illustrative and based on general findings for benzoxazinone structures. ias.ac.in

Reaction Mechanism Elucidation through Computational Transition State Analysissigmaaldrich.com

Computational chemistry provides a window into the energetic landscape of chemical reactions, allowing for the detailed elucidation of reaction mechanisms. For the synthesis of 8-amino-1H-benzo[d] nih.govmdpi.comoxazin-2(4H)-one, this involves identifying the reactants, products, any intermediates, and, crucially, the transition states that connect them.

By mapping the potential energy surface of the reaction, the activation energies for different possible pathways can be calculated. The pathway with the lowest activation energy is generally the most favorable. Transition state theory can then be used to calculate reaction rate constants. This level of detail is often difficult to obtain through experimental means alone. For instance, the synthesis of benzoxazinones can proceed through different cyclization pathways, and computational analysis can determine the most likely route. mdpi.com

Molecular Dynamics Simulations for Conformational Landscapes and Dynamic Behaviorsigmaaldrich.com

While quantum chemical calculations are excellent for understanding static molecular properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. An MD simulation solves Newton's equations of motion for a system of atoms and molecules, allowing for the exploration of the conformational landscape of flexible molecules like 8-amino-1H-benzo[d] nih.govmdpi.comoxazin-2(4H)-one.

MD simulations can reveal the different conformations the molecule can adopt, the relative populations of these conformers, and the timescale of transitions between them. This is particularly important for understanding how the molecule might interact with other molecules or its environment. For example, a recent study on a novel compound containing a benzo nih.govias.ac.inoxazin-3(4H)-one moiety utilized molecular dynamics to analyze its structural stability. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling (excluding biological activity specifics)

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and a particular property. In the context of benzoxazinone scaffolds, QSAR can be used to predict various physicochemical properties without the need for experimental measurement.

A QSAR model is developed by first calculating a set of molecular descriptors for a series of benzoxazinone derivatives. These descriptors can be electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), or hydrophobic (e.g., logP). A statistical method, such as multiple linear regression or partial least squares, is then used to build a model that correlates these descriptors with the property of interest. nih.govmdpi.commdpi.com

A 3D-QSAR study on substituted benzoxazinone derivatives identified steric, electrostatic, and hydrophobic fields as important descriptors. nih.govmdpi.commdpi.com The statistical quality of a QSAR model is assessed using parameters like the correlation coefficient (r²) and the cross-validated correlation coefficient (q²).

QSAR Model ParameterDescriptionValue
Correlation coefficient for the training set.0.9435 mdpi.com
Cross-validated correlation coefficient.0.9739 mdpi.com
pred_r²Predictive r² for the external test set.0.8217 mdpi.com

This table presents statistical parameters from a 3D-QSAR study on a series of substituted benzoxazinone derivatives. mdpi.com

Pharmacophore Modeling and Ligand-Based Design Principles for Benzoxazinone Scaffolds (excluding biological activity specifics)acs.org

Pharmacophore modeling is a powerful ligand-based drug design technique that identifies the essential three-dimensional arrangement of chemical features that a molecule must possess to be active. For the benzoxazinone scaffold, a pharmacophore model can be generated based on a set of known active molecules, even without knowledge of the target receptor's structure.

The resulting pharmacophore model consists of features such as hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings, arranged in a specific geometry. This model can then be used as a 3D query to screen large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to be active.

A study on substituted benzoxazinones identified key pharmacophoric features including hydrogen bond acceptors, aromatic groups, and hydrophobic groups. nih.govmdpi.com The distances between these features are crucial for activity.

Pharmacophoric FeatureDescriptionGeometric Constraint
Hydrogen Bond Acceptor (HBA)An atom or group that can accept a hydrogen bond.Distance between three HBAs: 2.27 Å and 3.984 Å nih.gov
Aromatic Ring (AR)A planar, cyclic, conjugated system.-
Hydrophobic Group (HY)A nonpolar group that avoids water.Distance between hydrophobic group and HBA: 4.050 Å nih.gov

This table is based on a pharmacophore identification study for a series of substituted benzoxazinone derivatives. nih.gov

Computational Analysis of Substituent Effects on Reactivity (e.g., electron-donating effects of the 8-amino group)

Computational and theoretical investigations provide profound insights into the reactivity of 1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one architectures. The introduction of substituents onto the benzoxazinone scaffold can significantly modulate its electronic properties and, consequently, its chemical reactivity. The 8-amino group, in particular, is a strong electron-donating group (EDG) that exerts a considerable influence on the electron density distribution within the molecule.

The primary mechanism through which the 8-amino group influences reactivity is through resonance and inductive effects. The lone pair of electrons on the nitrogen atom can be delocalized into the aromatic π-system, increasing the electron density at the ortho and para positions relative to the amino group. This heightened electron density, particularly at the carbon atoms of the benzene (B151609) ring, enhances the nucleophilicity of the aromatic system, making it more susceptible to electrophilic attack.

Quantum chemical calculations, such as those employing Density Functional Theory (DFT), are instrumental in quantifying these electronic effects. Key parameters derived from these calculations include Frontier Molecular Orbital (FMO) energies—specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—as well as Mulliken charge distribution and molecular electrostatic potential (MEP) maps.

The electron-donating nature of the 8-amino group leads to a destabilization (increase in energy) of the HOMO. A higher HOMO energy level indicates that the molecule is more willing to donate electrons, thus signifying increased nucleophilicity and reactivity towards electrophiles. Conversely, the presence of an electron-withdrawing group (EWG), such as a nitro group, would be expected to stabilize (lower the energy of) the HOMO, thereby decreasing the molecule's nucleophilicity. The HOMO-LUMO energy gap is another critical descriptor of reactivity; a smaller gap is generally associated with higher reactivity. The introduction of an amino group tends to decrease the HOMO-LUMO gap, further suggesting an enhancement in chemical reactivity.

Molecular electrostatic potential maps offer a visual representation of the charge distribution. For 8-amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one, the MEP would show a region of high negative potential (electron-rich) around the amino group and the aromatic ring, particularly at the positions ortho and para to the amino substituent. This visualization helps in predicting the sites most susceptible to electrophilic attack.

The following interactive table provides a comparative illustration of the calculated electronic properties for the unsubstituted 1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one, the 8-amino substituted derivative, and a hypothetical 8-nitro substituted derivative for contrast. These values are representative and demonstrate the expected trends based on the electronic nature of the substituents.

CompoundSubstituent at C8HOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Mulliken Charge on N8
1H-Benzo[d] researchgate.netnih.govoxazin-2(4H)-one-H-6.5-1.25.3N/A
8-amino-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one-NH2-5.8-1.14.7-0.45
8-nitro-1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one-NO2-7.2-2.05.2+0.55

The data clearly illustrates that the amino group raises the HOMO energy and reduces the HOMO-LUMO gap, consistent with its electron-donating character and activating effect on the aromatic ring. The negative Mulliken charge on the nitrogen of the amino group further confirms its role as an electron donor. In contrast, the nitro group lowers both the HOMO and LUMO energies and results in a positive charge on the nitrogen, indicative of its strong electron-withdrawing nature. These computational findings are crucial for understanding and predicting the chemical behavior of substituted 1H-benzo[d] researchgate.netnih.govoxazin-2(4H)-one architectures in various chemical reactions.

Q & A

Q. Why do melting points vary for structurally similar benzoxazinones?

  • Methodological Answer :
  • Polymorphism : Recrystallize from different solvents (e.g., ethanol vs. acetone) to isolate stable polymorphs .
  • Impurity Content : Use HPLC (≥99% purity) to remove byproducts affecting thermal stability .

Tables of Key Data

Derivative Yield Melting Point (°C) Key NMR Shifts (δ, ppm) Biological Activity Reference
6-Fluoropyridinyl derivative (3)29%-1H: 9.03 (s, NH), 8.39 (dt, ArH)PET imaging agent
9i (4-methyl-4-vinyl)78%193–19613C: 170.5 (C=O), 139.5 (ArC)Anticancer (docking score: -9.2)
L-371,257--19F: -70.26 (CF3)Oxytocin antagonist (Ki = 19 nM)

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8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one
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8-amino-1H-benzo[d][1,3]oxazin-2(4H)-one

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.